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molecular formula C9H12O2 B083242 3,4,6-Trimethylbenzene-1,2-diol CAS No. 13757-17-0

3,4,6-Trimethylbenzene-1,2-diol

Cat. No. B083242
M. Wt: 152.19 g/mol
InChI Key: NZEZVJPYSAXNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04072722

Procedure details

By following in the same manner as in Example 56 except that 100 g. (735 m.moles) of 2,3,5-trimethylphenol was used instead of 3,5-dimethylphenol, 2.16 g. (14.2 m.moles) of 3,4,6-trimethylcatechol and 0.71 g. (4.7 m.moles) of 2,3,5-trimethylhydroquinone were obtained. The yield of dihydric alkylphenols was 44.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[OH:10].CC1C(C)=CC(C)=C([OH:15])C=1O>>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([OH:15])[C:5]([CH3:9])=[CH:4][C:3]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=C(C=C1C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(O)C=C(C(=C1C)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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